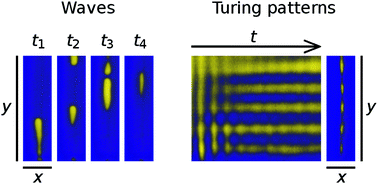Design of localized spatiotemporal pH patterns by means of antagonistic chemical gradients†
RSC Advances Pub Date: 2018-12-13 DOI: 10.1039/C8RA08028C
Abstract
Spatially localized moving and stationary pH patterns are generated in two-side-fed reaction-diffusion systems. The patterns are sandwiched between two quiescent zones and positioned by the antagonistic gradients of the reactants of the self-activatory process. Spatial bistability, spatiotemporal oscillations, and formation of stationary Turing patterns have been predicted by numerical simulations and observed in experiments performed by using different hydrogen ion autocatalytic chemical systems. The formation of stationary patterns due to long-range inhibition is promoted by a large molecular weight hydrogen ion binding polymer.


Recommended Literature
- [1] Label-free and sensitive detection of micrococcal nuclease activity using DNA-scaffolded silver nanoclusters as a fluorescence indicator
- [2] Back cover
- [3] Circularly polarized luminescence and nonlinear optical harmonic generation based on chiral zinc halides†
- [4] Rhodium(iii)-catalyzed carboxylate-directed ortho-selective thiolation of benzoic acids†
- [5] Hierarchical ultrathin defect-rich CoFe2O4@BC nanoflowers synthesized via a temperature-regulated strategy with outstanding hydrogen evolution reaction activity†
- [6] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts†
- [7] Synthesis, characterization, fluorescence labeling and cellular internalization of novel amine-functionalized poly(ethylene glycol)-block-poly(ε-caprolactone) amphiphilic block copolymers
- [8] An air-stable radical with a redox-chameleonic amide†
- [9] Fluorescence probe for real-time malonaldehyde detection in epilepsy model†
- [10] An empirical bond energy equation

Journal Name:RSC Advances
Research Products
-
CAS no.: 115648-90-3
-
CAS no.: 15366-08-2
-
CAS no.: 119990-33-9









